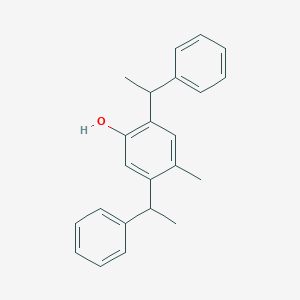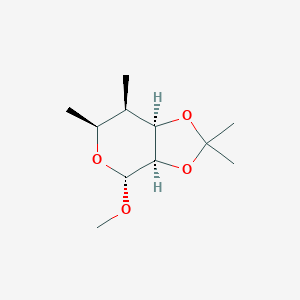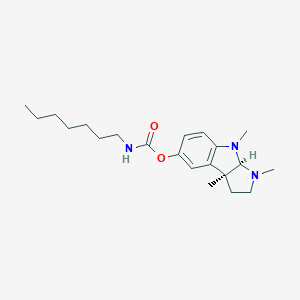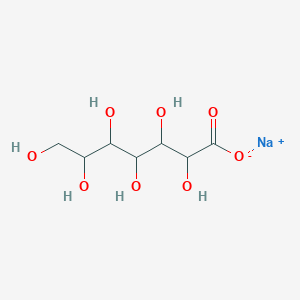
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3, also known as (23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol, is a vitamin D3 derivative that has been synthesized and studied extensively in recent years. This compound has shown promising results in various scientific research applications, including its use as a potential treatment for cancer and other diseases.
Mecanismo De Acción
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 exerts its anti-cancer effects through multiple mechanisms. One of the key mechanisms is the induction of apoptosis in cancer cells, which is mediated by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 can inhibit cancer cell proliferation by blocking the cell cycle at the G1 phase and inducing cell differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to have other biochemical and physiological effects. For example, this compound can regulate calcium and phosphate metabolism, which is important for bone health. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to have anti-inflammatory effects and can modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 in lab experiments is its high potency and specificity for cancer cells. This compound has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one limitation of using (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 in lab experiments is its limited solubility in water, which can make it difficult to administer and study.
Direcciones Futuras
There are several future directions for the study of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of new formulations and delivery methods to improve the solubility and bioavailability of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3. In addition, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer drugs or therapies. Finally, more research is needed to fully understand the biochemical and physiological effects of (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3, which could lead to the identification of new therapeutic targets and applications.
Métodos De Síntesis
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 can be synthesized through a multi-step process involving the conversion of vitamin D3 to 1alpha,25-dihydroxyvitamin D3, followed by hydroxylation at the 23 and 26 positions. This synthesis method has been optimized and improved over the years, resulting in high yields of pure (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3.
Aplicaciones Científicas De Investigación
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been studied extensively for its potential use in cancer treatment. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. In addition, (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3 has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
Número CAS |
100634-18-2 |
|---|---|
Nombre del producto |
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol |
Fórmula molecular |
C27H44O5 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(2R,4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol |
InChI |
InChI=1S/C27H44O5/c1-17(12-22(30)15-26(3,32)16-28)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-13-21(29)14-25(31)18(20)2/h7-8,17,21-25,28-32H,2,5-6,9-16H2,1,3-4H3/b19-7+,20-8-/t17-,21-,22+,23-,24+,25+,26-,27-/m1/s1 |
Clave InChI |
QDZSTMXTBPCCGE-CJJVECAQSA-N |
SMILES isomérico |
C[C@H](C[C@@H](C[C@](C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1 alpha,23,25,26-tetrahydroxyvitamin D3 1,23,25,26-tetrahydroxyvitamin D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



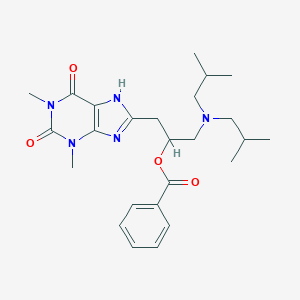

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)


